3-(氮杂环-1-基)丙-1-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(Azocan-1-yl)propan-1-ol" is not directly mentioned in the provided papers, but the papers do discuss various related organic compounds and their synthesis, properties, and applications. These compounds typically contain azole rings, azoxy groups, and are often synthesized through reactions involving amines, alcohols, and azides, which may provide insights into the chemistry of "3-(Azocan-1-yl)propan-1-ol" .

Synthesis Analysis

The synthesis of related compounds often involves cyclocondensation, Mannich reactions, and copper-catalyzed alkyne-azide cycloaddition. For example, trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones were transformed into 3-aryl-2-(ethylamino)propan-1-ols using LiAlH4, which suggests a method that could potentially be adapted for the synthesis of "3-(Azocan-1-yl)propan-1-ol" . Additionally, the synthesis of 3-aza-7-phosphabicyclo[3.3.1]nonan-9-ones via the Mannich reaction indicates the versatility of this method in creating complex organic molecules with multiple functional groups .

Molecular Structure Analysis

The molecular structures of the compounds studied are characterized using various techniques, including X-ray diffraction and DFT-based descriptors analysis. For instance, the structure of 3-ethoxy-2,2-bis(methoxy-NNO-azoxy)propan-1-ol was confirmed by X-ray diffraction . Theoretical investigations of molecular and electronic properties using DFT provide insights into the reactivity and stability of these compounds .

Chemical Reactions Analysis

The chemical reactions described in the papers involve the transformation of functional groups and the formation of complex structures. For example, the transformation of amino groups in aminofurazans to synthesize substituted furazans indicates the reactivity of nitrogen-containing compounds . The synthesis of cyclic ketals from 3-(Imidazol-1-yl)propane-1,2-diol and 3-(1,2,4-triazol-1-yl)propane-1,2-diol demonstrates the potential for creating bioactive molecules through strategic functional group manipulation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds, such as thermal stability, density, and mesomorphic behavior, are important for their potential applications. The synthesized compounds exhibit acceptable densities and thermal stability, with decomposition onset temperatures ranging from 147-228 °C . The mesomorphic properties of copper complexes of 3,3'-(2-hydroxypropane-1,3-diyl)bis(azan-1-yl-1-ylidene)bis(2-(4-alkoxyphenyl)prop-1-en-1-ol) were characterized by DSC, POM, and powder X-ray diffraction, indicating their potential use in liquid crystal applications .

科学研究应用

抗真菌应用

合成和抗真菌评价:Zambrano-Huerta 等人 (2019) 的一项研究重点是合成丙-2-醇衍生物,包括 1,3-双-(1,2,3-三唑-1-基)-丙-2-醇,并评估其抗真菌特性。这些化合物对念珠菌属菌株表现出高活性,在功效上超过了氟康唑等常规抗真菌药物 (Zambrano-Huerta 等人,2019)。

异恶唑和二氢异恶唑的合成:Chevreuil 等人 (2007) 的研究涉及合成具有异恶唑和二氢异恶唑结构的新型丙-2-醇衍生物。这些化合物对各种菌株(包括白色念珠菌和烟曲霉)表现出有希望的抗真菌活性 (Chevreuil 等人,2007)。

化学合成和表征

叔胺的合成:Gao 等人 (2007) 合成了叔胺,包括 1,3-二氨基丙-2-醇的衍生物,以研究它们对碳钢腐蚀的抑制性能。这些化合物在金属表面形成一层保护层,显示出作为阳极抑制剂的潜力 (Gao 等人,2007)。

氮杂环甲烷的研究:Anderson 等人 (1984) 对氮杂环甲烷进行了结构研究,包括三唑-1-基丙-1-醇衍生物。该研究提供了对这些杀菌剂化合物的晶体结构和溶液构象的见解 (Anderson 等人,1984)。

生物和环境应用

荧光生物标志物开发:Pelizaro 等人 (2019) 的一项研究评估了由丙-2-醇衍生物合成的某些三唑苯胺的毒性作用。探索了这些化合物作为生物柴油质量控制中荧光生物标志物的潜力,在各种生物模型中显示出低急性毒性 (Pelizaro 等人,2019)。

光催化制氢:López-Tenllado 等人 (2017) 研究了丙-2-醇作为金属/TiO2 体系中光催化制氢的牺牲剂。该研究强调了丙-2-醇在提高产氢速率方面的潜力 (López-Tenllado 等人,2017)。

属性

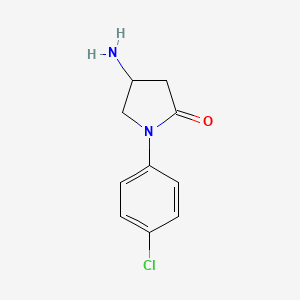

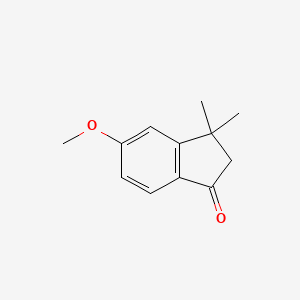

IUPAC Name |

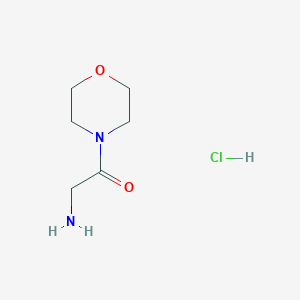

3-(azocan-1-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c12-10-6-9-11-7-4-2-1-3-5-8-11/h12H,1-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYLJRHPYHJWQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10489029 |

Source

|

| Record name | 3-(Azocan-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azocan-1-yl)propan-1-ol | |

CAS RN |

5661-97-2 |

Source

|

| Record name | 3-(Azocan-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride](/img/structure/B1279940.png)

![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1279944.png)

![Benzo[b]furan-2-carboximidic acid ethyl ester hydrochloride](/img/structure/B1279956.png)

![6-Bromothieno[2,3-d]pyrimidine](/img/structure/B1279958.png)